N-(3-chloro-2-methylphenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide
Description
N-(3-Chloro-2-methylphenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide (CAS: 306977-59-3) is a thiophene-based carboxamide derivative characterized by a substituted phenyl ring (3-chloro-2-methyl group) and a phenoxy moiety bearing fluorine and nitro substituents (2-fluoro-4-nitrophenoxy). Its molecular formula is C₁₈H₁₂ClFN₂O₄S, with a molar mass of 406.82 g/mol and a predicted pKa of 10.84 ± 0.70 .
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN2O4S/c1-10-12(19)3-2-4-14(10)21-18(23)17-16(7-8-27-17)26-15-6-5-11(22(24)25)9-13(15)20/h2-9H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAPRWMRFWMHBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiophene Core: Starting with a thiophene derivative, various functional groups are introduced through electrophilic aromatic substitution reactions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic aromatic substitution, where a suitable phenol derivative reacts with a halogenated thiophene.
Amide Formation: The final step involves the formation of the carboxamide group through the reaction of a carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Substitution: The chloro and fluoro substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst (e.g., palladium on carbon) are often used.
Substitution: Reagents like sodium hydride (NaH) or organometallic reagents (e.g., Grignard reagents) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce new functional groups at the chloro or fluoro positions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of various functional groups allows for diverse interactions with biological molecules, potentially affecting pathways involved in disease processes.
Comparison with Similar Compounds
Key Observations
Lipophilicity: The trifluoromethyl group in 3-[4-Nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide significantly increases hydrophobicity, which may enhance membrane permeability in biological systems .
Crystal Packing and Intermolecular Interactions: N-(2-Nitrophenyl)thiophene-2-carboxamide exhibits weak C–H⋯O/S interactions and a dihedral angle of ~8.5–13.5° between aromatic rings, influencing its solid-state stability . In contrast, the bulkier phenoxy substituents in the target compound likely alter packing efficiency and thermal stability.
Biological Activity :
- While the target compound lacks direct pharmacological data, structural analogues like 5f (a thiazole-containing derivative) show significant anticancer activity, suggesting that substituent positioning (e.g., dichlorobenzyl groups) is critical for cytotoxicity .
Biological Activity
N-(3-chloro-2-methylphenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide, with the CAS number 303152-56-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and the implications of its structure on various biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of 406.82 g/mol. The presence of a thiophene ring, along with halogenated phenyl groups, suggests diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 406.82 g/mol |
| CAS Number | 303152-56-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions to introduce the thiophene moiety and halogenated phenyl groups.
Antimicrobial Activity
Research has indicated that compounds containing similar structures exhibit significant antimicrobial properties. For instance, derivatives of the phenoxyacetamide scaffold have shown activity against Mycobacterium tuberculosis, demonstrating minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL against various strains, including rifampicin-resistant variants .
In particular, the compound 3m , which shares structural similarities with this compound, showed an MIC of 4 μg/mL against M. tuberculosis H 37Rv and moderate activity against isoniazid-resistant strains (MIC = 32 μg/mL) .
Cytotoxicity and Safety Profile
The safety profile of these compounds is crucial for their development as therapeutic agents. In vitro assays have demonstrated that certain derivatives do not exhibit cytotoxic effects on Vero cell lines, suggesting a favorable safety margin for further exploration in drug development .
Case Studies
- Antitubercular Activity : A study synthesized a series of derivatives based on the phenoxyacetamide core and evaluated their antitubercular activity. The most potent compound exhibited an MIC value comparable to established antitubercular agents, indicating its potential as a lead compound for further optimization .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications at specific positions on the phenyl rings significantly influenced biological activity. For example, the introduction of halogen substituents enhanced efficacy against M. tuberculosis, while maintaining low cytotoxicity levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
